molecular formula C7H4ClN3O2 B15313931 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid CAS No. 2803862-22-6

4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid

Cat. No.: B15313931
CAS No.: 2803862-22-6
M. Wt: 197.58 g/mol
InChI Key: KFZOKWGNSOKPKY-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 7th position of the pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with suitable reagents to introduce the carboxylic acid group at the 7th position. One common method involves the use of hydrazine hydrate in ethanol at room temperature, followed by further reactions with compounds having reactive sites such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Hydrazine Hydrate: Used for the initial synthesis of the compound.

    Triethyl Orthoformate: Used in condensation reactions.

    Acetic Anhydride: Used for acetylation reactions.

    Ethyl Chloroformate: Used for the formation of esters.

Major Products Formed

Scientific Research Applications

4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid can be compared with other similar compounds, such as:

    4-Chloropyrazolo[1,5-a]pyrazine: Lacks the carboxylic acid group, making it less versatile in condensation reactions.

    4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different reactivity and applications.

    Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine: A fused ring system with different biological activities and applications

Properties

CAS No.

2803862-22-6

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-1-2-10-11(4)5(3-9-6)7(12)13/h1-3H,(H,12,13)

InChI Key

KFZOKWGNSOKPKY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=C(N2N=C1)C(=O)O)Cl

Origin of Product

United States

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